molecular formula C15H20BrNO2 B295040 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate

1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate

Cat. No. B295040
M. Wt: 326.23 g/mol
InChI Key: UTIXDPQFCFTCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate, also known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. PB-22 has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes.

Mechanism of Action

1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate acts as a potent agonist of the CB1 and CB2 receptors in the brain. These receptors are responsible for regulating various physiological processes such as pain sensation, appetite, mood, and memory. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been found to have a high affinity for these receptors, which allows it to modulate their activity and produce a range of effects in the body.
Biochemical and Physiological Effects:
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by modulating the activity of the CB1 and CB2 receptors. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has also been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of their activity. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments. However, one limitation of 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is its potential for abuse and addiction, which may limit its use in certain research applications.

Future Directions

There are several potential future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy and multiple sclerosis. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate may also have potential applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential therapeutic benefits and limitations of 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate.

Synthesis Methods

1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is synthesized by reacting 2-bromobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then esterified to form 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate.

Scientific Research Applications

1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has also been studied for its potential application in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.

properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-bromobenzoate

InChI

InChI=1S/C15H20BrNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3

InChI Key

UTIXDPQFCFTCCB-UHFFFAOYSA-N

SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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